molecular formula C19H24O7S B14111427 (2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B14111427
M. Wt: 396.5 g/mol
InChI Key: IUPHPIKXHZLVMM-RNTHYAPCSA-N
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Description

(2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydropyran ring, introduction of the p-tolylthio group, and acetylation of the hydroxyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process efficiently. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the production rate and consistency.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: Conversion of the p-tolylthio group to sulfoxide or sulfone.

    Reduction: Reduction of the acetyl groups to hydroxyl groups.

    Substitution: Replacement of the p-tolylthio group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolylthio group can yield sulfoxides or sulfones, while reduction of the acetyl groups can produce the corresponding alcohols.

Scientific Research Applications

(2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate can be compared with other tetrahydropyran derivatives and thioether-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H24O7S

Molecular Weight

396.5 g/mol

IUPAC Name

[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-2-methyl-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate

InChI

InChI=1S/C19H24O7S/c1-10-6-8-15(9-7-10)27-19-18(26-14(5)22)17(25-13(4)21)16(11(2)23-19)24-12(3)20/h6-9,11,16-19H,1-5H3/t11-,16-,17+,18+,19-/m0/s1

InChI Key

IUPHPIKXHZLVMM-RNTHYAPCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=C(C=C2)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=C(C=C2)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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